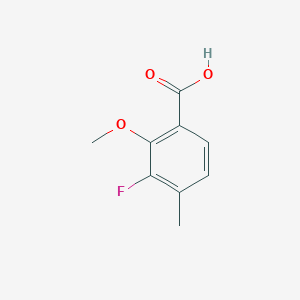

3-Fluoro-2-methoxy-4-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Fluoro-2-methoxy-4-methylbenzoic acid is a fluorinated benzoic acid building block . It is an aryl fluorinated building block . It is used as an intermediate in the preparation of APIs .

Synthesis Analysis

The fluoride substituent in this compound enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . It can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease . Furthermore, it can be transformed into benzoyl chloride using thionyl chloride to enhance its reactivity, thereby providing a platform for Friedel-Craft acylation reaction . Additionally, it can be modified into hydrazide which is used in the synthesis of oxadiazoles for antimicrobial applications .Molecular Structure Analysis

The molecular formula of this compound is C8H7FO3 . The molecular weight is 170.14 g/mol .Chemical Reactions Analysis

As mentioned in the synthesis analysis, this compound can undergo various reactions, including Fischer esterification, transformation into benzoyl chloride using thionyl chloride, and modification into hydrazide .Physical And Chemical Properties Analysis

This compound is a solid . Its melting point is between 211 °C and 213 °C .Relevant Papers Several papers have been retrieved that mention this compound. These include studies on dibenzylamines as inhibitors of Venezuelan Euinine encephalitis virus , synthesis, characterization, and pharmacological screening of new 1,3,4-oxadiazole derivatives possessing 3-fluoro-4-methoxyphenyl moiety , and synthesis and evaluation of novel ligustrazine derivatives as multi-targeted inhibitors for the treatment of Alzheimer’s disease .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

3-Fluoro-2-methoxy-4-methylbenzoic acid, while not directly mentioned, is likely to be involved in research exploring the synthesis of various chemical compounds due to its structural similarity to fluorinated benzoic acid derivatives. These compounds are integral in the development of intermediates for herbicides, insecticidal compounds, and other organic materials. For instance, the synthesis of herbicide intermediates and 1,3,4-oxadiazole derivatives highlights the role of fluorinated aromatic compounds in developing products with potential agricultural applications. The focus on fluorinated compounds, such as those related to the this compound structure, underscores their importance in creating molecules with enhanced properties, including increased stability and activity against pests (Zhou Yu, 2002; T. Mohan et al., 2004).

Biodegradation and Environmental Studies

Research into the biodegradation of fluorinated aromatic compounds, such as 3-fluorobenzoate, provides insights into environmental processes affecting similar molecules. Studies on the degradation pathways by microorganisms like Sphingomonas sp. highlight the environmental fate of fluorinated compounds, suggesting potential bioremediation strategies for related structures, including this compound. Understanding the biodegradation of fluorinated compounds is crucial for assessing their environmental impact and developing methods to mitigate pollution (F. Boersma et al., 2004).

Material Science and Liquid Crystal Research

The study of fluorinated liquid crystals, which share functional groups with this compound, reveals the material science applications of such molecules. The analysis of fluorinated liquid crystals' photoresponsive behavior and their spectral shifts in the UV-visible region provides valuable data for designing advanced materials. These materials can offer enhanced stability and optical properties, useful in various applications, including displays and sensors (P. L. Praveen & D. Ojha, 2012).

Antitumor and Imaging Agent Development

Fluorinated 2-arylbenzothiazoles, structurally related to this compound, demonstrate the potential of fluorinated compounds in developing antitumor drugs and imaging agents. The preparation of carbon-11 labeled fluorinated 2-arylbenzothiazoles for positron emission tomography (PET) imaging showcases the intersection of organic synthesis and biomedical research. Such studies underline the importance of fluorinated aromatic compounds in creating novel probes for cancer diagnosis and treatment (Min Wang et al., 2006).

Mécanisme D'action

Target of Action

3-Fluoro-2-methoxy-4-methylbenzoic acid is a fluorinated benzoic acid derivative that is primarily used as an intermediate in the preparation of active pharmaceutical ingredients (APIs) for the treatment of Alzheimer’s disease

Mode of Action

The fluoride substituent in this compound enables nucleophilic aromatic substitution, with most of the reactivity centered on the carboxylic group . This compound can undergo various reactions, including Fischer esterification, which affords esters with a ligustrazine moiety for the treatment of Alzheimer’s disease .

Biochemical Pathways

Given its use in the synthesis of apis for alzheimer’s disease, it is likely that it impacts the biochemical pathways related to the pathogenesis of this disease .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its role as an intermediate in the synthesis of APIs for Alzheimer’s disease . The specific effects would depend on the final drug formulation and its interaction with the target biochemical pathways.

Analyse Biochimique

Biochemical Properties

The fluoride substituent in 3-Fluoro-2-methoxy-4-methylbenzoic acid enables nucleophilic aromatic substitution . This property allows it to interact with various enzymes and proteins in biochemical reactions. The nature of these interactions is largely dependent on the specific biomolecules involved and the conditions under which the reactions occur.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action depend on the molecular targets of this compound and the biochemical pathways in which it is involved.

Propriétés

IUPAC Name |

3-fluoro-2-methoxy-4-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-5-3-4-6(9(11)12)8(13-2)7(5)10/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIPXQHISUUFEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.